4-(4-Trifluoromethoxyphenyl)picolinic acid
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Description
4-(4-Trifluoromethoxyphenyl)picolinic acid is a compound with the molecular formula C13H8F3NO3 . It is a pyridine carboxylate metabolite of tryptophan . The compound plays a key role in zinc transport .
Synthesis Analysis
The synthesis of picolinic acid involves a side branch of the kynurenine pathway (KP), which involves enzymatic shunting of an aminocarboxysemialdehyde intermediate toward picolinic acid . The direct synthesis of 4-chloropicolinyl chloride from picolinic acid using thionyl chloride has also been reported .Molecular Structure Analysis
The molecular structure of this compound involves a six-member ring structure . The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons .Chemical Reactions Analysis
Picolinic Acid is an endogenous metabolite of L-tryptophan (TRP) that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 3 .Mechanism of Action
- By binding to ZFPs, the compound changes their structures and disrupts zinc binding, inhibiting their function .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWHBJVHBOLMHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688244 |
Source
|
Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261656-56-7 |
Source
|
Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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